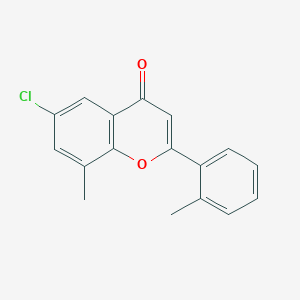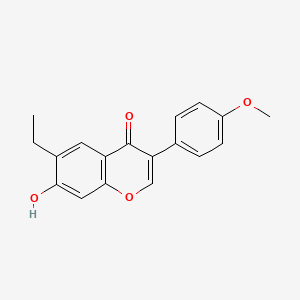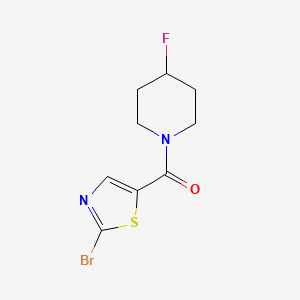
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H12BrFN2OS It is characterized by the presence of a bromothiazole ring and a fluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 4-fluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted thiazole derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropiperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
- (2-Chlorothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone
- (2-Bromothiazol-5-yl)(4-methylpiperidin-1-yl)methanone
- (2-Bromothiazol-5-yl)(4-chloropiperidin-1-yl)methanone
Comparison:
Structural Differences: The presence of different substituents on the thiazole or piperidine rings can significantly alter the compound’s properties.
Reactivity: Substituents such as chlorine or methyl groups can affect the reactivity and stability of the compound.
Biological Activity:
Properties
CAS No. |
1290136-86-5 |
|---|---|
Molecular Formula |
C9H10BrFN2OS |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-(4-fluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrFN2OS/c10-9-12-5-7(15-9)8(14)13-3-1-6(11)2-4-13/h5-6H,1-4H2 |
InChI Key |
BWGSHXFPYJMQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2=CN=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

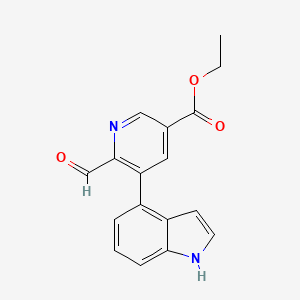
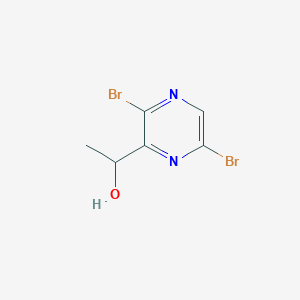
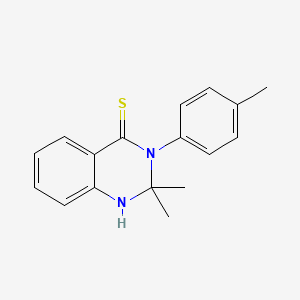

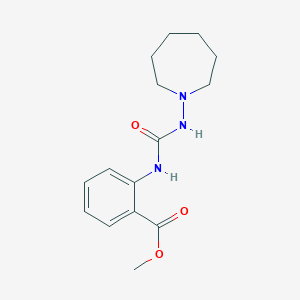

![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)

